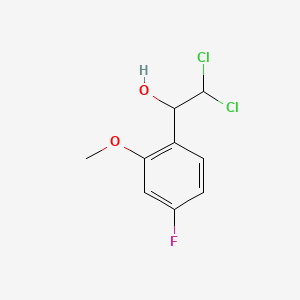
2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is an organic compound characterized by the presence of dichloro, fluoro, and methoxy functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-2-methoxybenzaldehyde with chloroform and a base, followed by reduction to yield the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems to monitor and control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)acetone, while reduction could produce 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethane .
Applications De Recherche Scientifique
2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in developing new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects .
Comparaison Avec Des Composés Similaires
- 2,2-Dichloro-1-(4-methoxyphenyl)ethanol
- 2,2-Dichloro-1-(4-fluorophenyl)ethanol
- 2,2-Dichloro-1-(4-methoxy-2-fluorophenyl)ethanol
Comparison: Compared to these similar compounds, 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is unique due to the combined presence of fluoro and methoxy groups on the phenyl ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H9Cl2FO2 |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO2/c1-14-7-4-5(12)2-3-6(7)8(13)9(10)11/h2-4,8-9,13H,1H3 |
Clé InChI |
RQCVHXBUVOEHSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)F)C(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




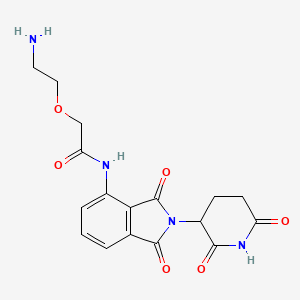


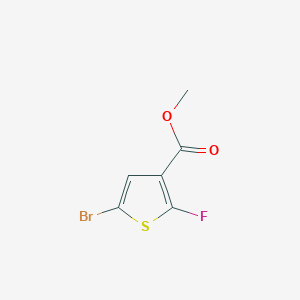
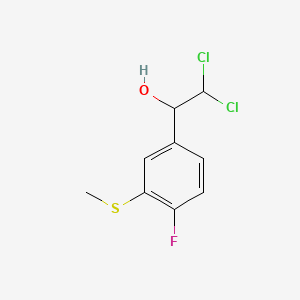
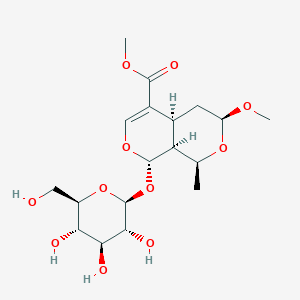
![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)
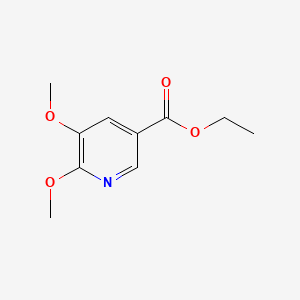
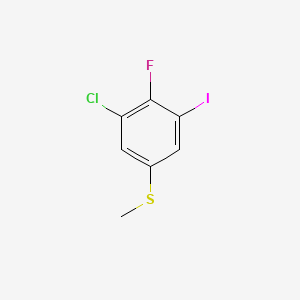
![(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane](/img/structure/B14028439.png)
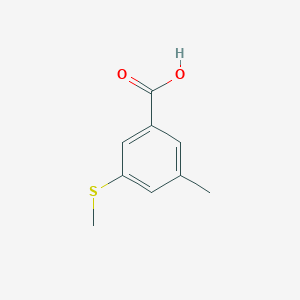
![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14028447.png)
